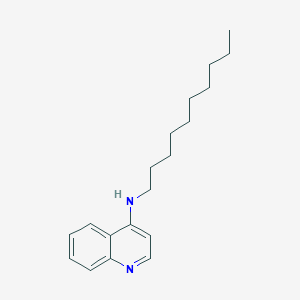

N-Decylquinolin-4-amine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

58911-14-1 |

|---|---|

分子式 |

C19H28N2 |

分子量 |

284.4 g/mol |

IUPAC名 |

N-decylquinolin-4-amine |

InChI |

InChI=1S/C19H28N2/c1-2-3-4-5-6-7-8-11-15-20-19-14-16-21-18-13-10-9-12-17(18)19/h9-10,12-14,16H,2-8,11,15H2,1H3,(H,20,21) |

InChIキー |

JCWMRNNEBVWIFS-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCNC1=CC=NC2=CC=CC=C21 |

製品の起源 |

United States |

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable for probing the molecular architecture of N-Decylquinolin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the quinoline (B57606) ring system and the long N-decyl aliphatic chain. The aromatic region of the spectrum typically displays a set of multiplets corresponding to the protons on the quinoline core. For instance, the proton at the C2 position of the quinoline ring would appear as a distinct singlet, while the protons on the benzo-fused ring (C5, C6, C7, C8) would present as a more complex pattern of doublets and triplets, influenced by their respective neighboring protons. nih.govacs.org The N-H proton of the secondary amine group would likely appear as a broad singlet. nih.govacs.org

The aliphatic decyl chain protons give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) group protons adjacent to the amine nitrogen (-NH-CH₂-) are deshielded and would appear as a triplet. The subsequent methylene groups of the decyl chain would produce a large, overlapping multiplet, while the terminal methyl group (-CH₃) would be identifiable as a characteristic triplet at the most upfield position. nih.govacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would be divided into two main regions: the downfield region for the aromatic carbons of the quinoline ring and the upfield region for the aliphatic carbons of the decyl chain. nih.govacs.org The carbon atoms of the quinoline ring would resonate at higher chemical shifts (typically δ > 100 ppm) due to their sp² hybridization and aromatic character. nih.govacs.orgudel.edu The carbon atom attached to the amine group (C4) would be significantly deshielded.

The ten carbon atoms of the decyl chain would appear in the aliphatic region of the spectrum (typically δ < 40 ppm). The chemical shifts of these carbons would be influenced by their proximity to the electronegative nitrogen atom, with the carbon directly bonded to the nitrogen appearing at the most downfield position within this region. nih.govacs.orgudel.edu

Detailed spectral data for a closely related compound, N-(tert-Butyl)-2-decylquinolin-4-amine, provides a strong basis for the expected chemical shifts in this compound. nih.govacs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline H2 | Singlet | ~150-160 |

| Quinoline H5-H8 | Multiplets | ~118-130 |

| NH | Broad Singlet | N/A |

| N-CH₂- | Triplet | ~40-50 |

| -(CH₂)₈- | Multiplet | ~22-32 |

| -CH₃ | Triplet | ~14 |

| Quinoline C2-C10 | N/A | ~100-150 |

HRMS is a powerful technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. For this compound (C₁₉H₂₆N₂), HRMS analysis would yield an exact mass for the protonated molecule [M+H]⁺. This experimentally determined value can then be compared to the theoretically calculated mass, providing unequivocal confirmation of the compound's chemical formula. nih.govacs.org For example, the calculated exact mass for the protonated form of this compound is a specific value that can be measured to within a few parts per million by an HRMS instrument, thereby distinguishing it from other compounds with the same nominal mass. nih.govacs.orgsisweb.com

Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₆N₂ |

| Calculated Exact Mass [M+H]⁺ | 283.2174 |

| Expected Found Mass | ~283.2174 ± 0.0005 |

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A notable feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate, sharp peak in the region of 3300-3500 cm⁻¹. msu.eduinstanano.com The C-H stretching vibrations of the aromatic quinoline ring would be observed at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the decyl chain would appear just below 3000 cm⁻¹. vscht.cz

The spectrum would also show characteristic C=C and C=N stretching vibrations from the quinoline ring in the 1500-1650 cm⁻¹ region. spectroscopyonline.com The C-N stretching vibration of the secondary amine would be expected in the 1250-1350 cm⁻¹ range. msu.edu Finally, C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C/C=N | Stretch | 1500 - 1650 | Medium to Strong |

| Secondary Amine (C-N) | Stretch | 1250 - 1350 | Medium |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound. Given the basic nature of the amine functional group, specific chromatographic conditions are often required to achieve efficient separation and prevent peak tailing.

Column Chromatography: For the preparative scale purification of this compound, column chromatography is a standard method. Due to the basicity of the amine, standard silica (B1680970) gel can lead to poor separation. To mitigate this, the silica gel can be pre-treated with a base such as triethylamine (B128534) (TEA) or ammonia. rsc.orgscienceforums.net Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which often provides better peak shape and resolution for amine-containing compounds. biotage.comresearchgate.net The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate, with a small percentage of a basic modifier like triethylamine often added to the eluent. rsc.orgbiotage.com

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for both the analysis and purification of this compound. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, the pH of the mobile phase is often adjusted. Operating at an alkaline pH (e.g., by adding a small amount of a volatile base like triethylamine or ammonium (B1175870) hydroxide) ensures that the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on the reversed-phase column. biotage.combiotage.com

Data Table: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |

| Normal-Phase Column Chromatography | Silica Gel (TEA treated) or Amine-Functionalized Silica | Hexane/Ethyl Acetate + ~1% Triethylamine | Addition of a basic modifier is crucial to prevent peak tailing. |

| Reversed-Phase HPLC | C18-Silica | Water/Acetonitrile + ~0.1% Triethylamine or Ammonium Hydroxide | Maintaining an alkaline mobile phase pH improves peak shape and retention. |

Structure Activity Relationship Sar Investigations of N Decylquinolin 4 Amine Analogs

Impact of N-Alkyl Chain Length and Substitutions on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature of the substituents and their positions on the heterocyclic core. nih.gov Modifications to both the N-alkyl chain and the quinoline ring of N-Decylquinolin-4-amine analogs have been explored to optimize their therapeutic potential.

The decyl moiety in this compound and the corresponding decane linker in dequalinium analogs primarily function as a spacer, positioning the quinolinium rings for optimal interaction with their biological targets. Studies on dequalinium, a potent blocker of small conductance Ca2+-activated K+ (SKCa) channels, have shown that the precise length of the polymethylene chain connecting the two quinolinium rings is not a critical determinant of its blocking activity. acs.orgnih.gov

To further probe the linker's role, a series of dequalinium analogs were synthesized where the flexible decyl chain was replaced with more rigid or semi-rigid groups. The findings indicated that even linkers with substantial structural differences were well-tolerated, suggesting that the linker itself does not directly interact with the channel but rather provides a scaffold for the two quinolinium head groups. nih.gov The intramolecular distance between the quinolinium rings, as dictated by these rigid linkers, was also found not to be critical for activity. acs.orgnih.gov This tolerance is attributed to the conformational mobility of the heterocyclic rings and the delocalized positive charge, which together allow for effective contacts with the biological target over a range of distances. acs.orgnih.gov

However, for other targets, such as protein kinase C (PKC), the linker length can be more influential. Analogs of dequalinium with longer alkyl chains (12, 14, and 16 carbons) were synthesized and evaluated as PKC inhibitors, with the 14-carbon linker demonstrating the highest inhibitory activity. researchgate.net This indicates that while the decyl chain provides a foundational structure, its length can be fine-tuned to optimize activity against specific molecular targets.

Table 1: Impact of N-Alkyl Chain Variation on Biological Activity of Dequalinium Analogs

| Analog Type | Linker Structure | Key Finding | Biological Target |

|---|---|---|---|

| Flexible Chain | Polymethylene (including decane) | Length is not critical for activity. | SKCa channels |

| Rigid/Semi-rigid | Aromatic-containing groups | Substantial structural differences are tolerated; linker acts as a scaffold. | SKCa channels |

Substituents on the quinoline ring play a pivotal role in modulating the biological activity of this compound analogs. The 4-amino group, in particular, has been shown to contribute significantly to the potency of dequalinium as a K+ channel blocker. nih.gov

A key study investigated this influence by replacing the 4-amino group of dequalinium with various other substituents (R4) and performing a quantitative structure-activity relationship (QSAR) analysis. The results demonstrated a clear correlation between the K+ channel blocking potency and the electronic properties of the substituent at the 4-position. nih.gov This suggests that the electronic nature of the substituent directly impacts the interaction with the target protein.

Further studies on dequalinium analogs explored the importance of the quinolinium heterocycle itself. When both quinolinium rings were replaced by other heterocyclic cations such as pyridinium, acridinium, isoquinolinium, or benzimidazolium, the activity was reduced but not eliminated. nih.gov This indicates that while other heterocyclic structures can support activity, the quinoline ring is the optimal scaffold for this particular biological target. The research also highlighted the importance of charge delocalization, with a higher degree of delocalization correlating with greater potency. nih.gov

Table 2: Effect of Quinoline Ring Substituents on K+ Channel Blocking Potency

| Position | Modification | Effect on Activity | Key Insight |

|---|---|---|---|

| 4 | Replacement of -NH2 with other groups | Potency correlates with the electronic properties of the substituent. | Electronic interactions at this position are critical for activity. |

Conformational Analysis and Stereochemistry in Biological Interactions

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For this compound analogs, conformational analysis helps to understand the spatial relationship between the quinoline rings and the connecting alkyl chain. Molecular modeling studies on dequalinium analogs have revealed that these molecules possess significant conformational flexibility. nih.gov

Even when the flexible decyl chain is replaced with more rigid linkers, a degree of conformational mobility in the quinolinium heterocycles is retained. This flexibility, combined with the delocalized charge, allows the molecule to adapt its conformation to effectively bind to the target site, explaining why the precise intramolecular distance between the rings is not critical for activity. nih.gov In broader studies of 4-aminoquinolines, conformational searches are used to identify the lowest energy conformations and define common pharmacophores, which are essential features for biological activity. nih.gov

While specific stereochemistry studies on this compound are not widely documented, the principles of stereochemistry are fundamental in drug action. For chiral compounds, different enantiomers or diastereomers can have vastly different biological activities, often due to stereoselective uptake mechanisms or specific binding requirements at the target site. nih.gov Therefore, the introduction of chiral centers, either in the N-alkyl chain or on the quinoline ring, would necessitate an evaluation of the stereochemical impact on biological interactions.

Computational Approaches in SAR Studies

Computational chemistry offers powerful tools to rationalize and predict the biological activity of compounds, thereby guiding the design of more potent analogs. These methods are particularly valuable in SAR studies of quinoline derivatives. mdpi.commdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach has been successfully applied to dequalinium analogs to understand the role of substituents on the quinoline ring.

In a study of dequalinium analogs with modifications at the 4-position, a QSAR analysis yielded a statistically significant correlation between the K+ channel blocking potency (expressed as pEMR) and the electronic properties of the substituent. nih.gov The application of calculated electronic indices allowed for the inclusion of a wider range of analogs in the correlation. The resulting model demonstrated that the blocking potency correlates with the partial charge on the ring nitrogen atom and, more significantly, with the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The derived ELUMO correlation is given by the equation:

pEMR = 1.19 (± 0.21) ELUMO + 5.41 (± 1.05)

This model, with a correlation coefficient (r) of 0.86 for 13 analogs, suggests that analogs with a higher ELUMO are more potent. nih.gov This is consistent with a charge transfer interaction between the drug molecule and the K+ channel. nih.gov

The development of robust QSAR models relies on the selection of appropriate molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. In the SAR study of dequalinium analogs, several quantum-chemical descriptors calculated using AM1 molecular orbital methods were crucial for building the predictive model. nih.gov

Key molecular descriptors identified were:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of the molecule. The positive correlation with activity suggests that a greater ability to accept electrons enhances the drug-channel interaction. nih.gov

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability. While a correlation was observed, it was considered qualitatively inconsistent across the series. nih.gov

Partial Charge on the Ring Nitrogen Atom: This descriptor reflects the charge distribution within the quinoline ring and its potential for electrostatic interactions. nih.gov

These descriptors provide insight into the mechanism of action, suggesting that processes like charge transfer and desolvation are important for the strength of the interaction between the this compound analog and its biological target. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article on its molecular mechanisms of action according to the structured outline provided.

Extensive searches for "this compound" in relation to each specified biological target and cellular process did not yield specific research findings. The existing literature focuses on the broader class of quinoline and 4-aminoquinoline (B48711) derivatives, but does not provide particular data for the N-decyl substituted compound.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request for information solely on this compound, the requested article cannot be generated at this time. Extrapolating findings from related but distinct molecules would be scientifically inappropriate and would not meet the requirements of the prompt.

Molecular Mechanisms of Action

Cellular Responses and Biological Processes Modulated

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to mortality, making the inhibition of cell migration and invasion a critical target for therapeutic development. While direct and extensive research specifically on N-Decylquinolin-4-amine's anti-migratory and anti-invasive properties is still emerging, the broader class of quinoline (B57606) derivatives has demonstrated significant potential in this area. The structural characteristics of this compound, namely the quinoline core and the ten-carbon alkyl chain, suggest plausible mechanisms by which it could interfere with the complex processes of cell motility.

The process of cell migration and invasion involves a cascade of events, including changes in cell adhesion, cytoskeletal reorganization, and the secretion of matrix-degrading enzymes. It is hypothesized that this compound may interact with key proteins involved in these pathways. For instance, quinoline derivatives have been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. By inhibiting MMPs, this compound could potentially prevent cancer cells from breaking through tissue barriers.

Furthermore, the planar quinoline ring system may allow for intercalation into DNA or interaction with various signaling proteins that regulate cell motility. The specific substitutions on the quinoline ring are known to significantly influence the biological activity of these compounds. The amine group at the 4-position, coupled with the long alkyl chain, likely plays a crucial role in the molecule's interaction with cellular targets.

Table 1: Potential Mechanisms for Inhibition of Cell Migration and Invasion by Quinoline Derivatives

| Mechanism | Description | Potential Relevance to this compound |

| Matrix Metalloproteinase (MMP) Inhibition | Downregulation of the expression or activity of MMPs, preventing the degradation of the extracellular matrix. | The quinoline scaffold could interact with the active sites of MMPs. |

| Cytoskeletal Disruption | Interference with the polymerization and depolymerization of actin filaments and microtubules, which are essential for cell movement. | The lipophilic decyl chain may facilitate interaction with cellular membranes and associated cytoskeletal proteins. |

| Modulation of Signaling Pathways | Inhibition of signaling pathways known to promote cell migration and invasion, such as the PI3K/Akt or MAPK pathways. | The quinoline core can act as a scaffold for designing specific kinase inhibitors. |

| Alteration of Cell Adhesion | Disruption of focal adhesions and interactions between cells and the extracellular matrix. | The amphipathic nature of the molecule could interfere with the function of integrins and other adhesion molecules. |

Specific Mechanisms Relevant to Alkyl Chain Inclusion (e.g., Membrane Disrupting Activities)

The presence of a long N-alkyl chain, specifically the decyl group in this compound, is a key structural feature that likely dictates a distinct set of molecular interactions, particularly with cellular membranes. The lipophilic nature of the decyl chain suggests that the compound may exhibit membrane-disrupting activities.

This mechanism is predicated on the amphipathic character of the molecule, where the hydrophobic decyl tail can insert into the lipid bilayer of cell membranes, while the more polar quinoline-4-amine head group remains at the membrane surface. This insertion can lead to a variety of disruptive effects on the membrane's structure and function.

Possible consequences of this membrane interaction include:

Increased Membrane Permeability: The integration of this compound into the lipid bilayer could create pores or channels, leading to a loss of ionic gradients and the leakage of essential cellular components.

Alteration of Membrane Fluidity: The presence of the rigid quinoline ring and the flexible alkyl chain within the membrane could alter its fluidity, which is critical for the function of membrane-bound proteins and receptors.

Disruption of Membrane Potential: By affecting ion transport across the membrane, the compound could depolarize the cell, leading to a cascade of downstream effects and ultimately cell death.

The length of the alkyl chain is a critical determinant of this activity. Structure-activity relationship studies on similar N-alkylated compounds have shown that there is often an optimal chain length for maximal cytotoxic or membrane-disrupting effects. A chain that is too short may not effectively anchor the molecule in the membrane, while a chain that is too long may be too lipophilic to allow for effective interaction with the aqueous cellular environment. The ten-carbon length of the decyl chain in this compound may represent a balance that facilitates potent membrane interaction.

Table 2: Influence of Alkyl Chain Length on Biological Activity

| Alkyl Chain Length | Predicted Effect on Membrane Interaction | Potential Biological Consequence |

| Short (e.g., C2-C4) | Weak insertion into the lipid bilayer. | Reduced membrane disruption and lower cytotoxicity. |

| Medium (e.g., C8-C12) | Optimal balance of hydrophobicity and hydrophilicity for membrane insertion. | Potent membrane disruption and significant biological activity. |

| Long (e.g., >C14) | Excessive lipophilicity may lead to aggregation and reduced bioavailability. | Decreased efficacy due to poor solubility and distribution. |

Preclinical and in Vitro Biological Activity Profiling

Antimalarial Efficacy Against Plasmodium Species

The 4-aminoquinoline (B48711) core is a privileged structure in antimalarial drug discovery. nih.gov Its mechanism of action in Plasmodium falciparum is widely accepted to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. du.ac.in The parasite digests host hemoglobin as a source of amino acids, releasing toxic heme, which it detoxifies by polymerizing it into hemozoin. esr.ie 4-aminoquinolines are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. researchgate.netnih.gov

The emergence and spread of chloroquine-resistant (CQR) Plasmodium strains have severely compromised the efficacy of this once potent drug, necessitating the development of new analogues. nih.gov A key strategy has been the modification of the side chain attached to the 4-amino position of the quinoline (B57606) ring. researchgate.net

Research has shown that specific structural features are critical for activity against CQR parasites. These include a halogen at the 7-position of the quinoline ring and, notably, the length of the alkyl side chain. nih.gov Studies have identified that side chain lengths of 10 or more carbons can be essential for retaining activity against resistant strains. nih.gov This highlights the potential of N-decyl (a 10-carbon chain) substitutions.

Various 4-aminoquinoline derivatives have been tested against both chloroquine-susceptible (CQS) and CQR strains of P. falciparum. For instance, certain analogues have shown high potency against sensitive strains like NF54 and resistant strains such as K1, Dd2, and 7G8. researchgate.netnih.gov The development of 4-aminoquinoline hydrazone analogues also yielded compounds with significant activity against the multidrug-resistant K1 strain, with IC50 values in the nanomolar range after a 72-hour cycle. nih.gov The success of these modifications suggests that the 4-aminoquinoline scaffold can be rationally designed to overcome existing resistance mechanisms. researchgate.net

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogues

Effective malaria control and eradication may require drugs that target multiple stages of the parasite's life cycle. While many 4-aminoquinolines are potent blood schizonticides, activity against other stages is also crucial. Stage-specificity analyses of 4-aminoquinoline hydrazone analogues revealed that the ring stages of the parasite's intraerythrocytic life cycle were the most affected. nih.gov These compounds demonstrated an early onset of activity, with over 50% growth inhibition observed within 24 hours. nih.gov Information regarding the activity of N-decylquinolin-4-amine and its close analogues on other critical stages, such as the liver stages (hypnozoites) or the transmissible gametocyte stages, is less documented in the available literature.

Broad-Spectrum Antimicrobial Activity

Beyond their antimalarial properties, quinoline derivatives have been investigated for broader antimicrobial applications. The planar quinoline ring system can intercalate with microbial DNA, while modifications to the scaffold can confer activity against a wide range of bacteria, fungi, and other protozoa.

Quinolone and 4-aminoquinoline derivatives have demonstrated significant antibacterial potential, particularly against Gram-positive bacteria. nih.gov A number of studies have reported the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. nih.govnih.gov

Derivatives featuring long alkyl chains have shown potent activity. For example, certain quaternary ammonium (B1175870) 4-deoxypyridoxine compounds with long alkyl substituents exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) in the range of 2–32 μg/mL against several pathogens. nih.gov Specifically, compounds with an octadecyl (C18) chain were highly effective against various Staphylococcus strains. nih.gov Similarly, other studies have identified 5-amino-4-quinolones with exceptionally potent activity against Gram-positive clinical isolates (MICs ≤0.06 μg/mL). nih.gov The mechanism for some of these compounds is believed to involve the disruption of the bacterial membrane. nih.gov

While potent against Gram-positive organisms, the activity of many quinoline derivatives against Gram-negative bacteria is often limited. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Quinolone/Quinoline Analogues

The 4-aminoquinoline scaffold and related structures have also been explored for their antifungal properties. The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, primarily by inhibiting the synthesis of ergosterol, a key component of the membrane. mdpi.commdpi.com

Research into 4-aminopiperidines, which share structural similarities with 4-aminoquinolines, has identified compounds with significant antifungal activity. Notably, derivatives combining a benzyl or phenylethyl group at the piperidine nitrogen with an n-dodecyl (C12) residue at the 4-amino position showed potent efficacy against Candida spp. and Aspergillus spp. mdpi.com The minimal inhibitory concentration (MIC) values for these compounds were in the range of 1–8 µg/mL, comparing favorably with established antifungal agents. mdpi.com Studies on quinolinequinones also revealed activity against Candida albicans and Candida parapsilosis. nih.gov This suggests that the incorporation of a long lipophilic alkyl chain, such as a decyl group, into a quinoline-like core is a viable strategy for developing new antifungal agents.

The therapeutic application of 4-aminoquinolines extends to other protozoan infections, including leishmaniasis. frontiersin.org Leishmaniasis is a parasitic disease with clinical manifestations ranging from cutaneous lesions to a severe visceral form. nih.gov Existing treatments face challenges such as toxicity and growing parasite resistance. nih.gov

Several 4-aminoquinoline compounds, including chloroquine and amodiaquine, have demonstrated in vitro activity against Leishmania species, particularly the intracellular amastigote stage of the parasite. frontiersin.org Structure-activity relationship studies indicate that the presence of a lipophilic group, such as an alkyl or aryl moiety, in the amino side chain is a key feature for potent leishmanicidal agents. frontiersin.org For example, a chloroquinolin derivative was shown to be highly effective against L. infantum and L. amazonensis, inducing changes in the parasite's mitochondrial membrane potential and increasing the production of reactive oxygen species. nih.gov The demonstrated efficacy of various 4-aminoquinoline analogues makes this scaffold a promising starting point for the development of novel antileishmanial drugs. frontiersin.org

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the preclinical and in vitro biological activity of the chemical compound “this compound” according to the requested outline.

The search for research findings on the antineoplastic, anti-inflammatory, immunomodulatory, neuroprotective, antiviral, anthelmintic, or cardiovascular activities of this compound did not yield specific studies focused on this particular compound.

Scientific research in this area has largely concentrated on the broader class of 4-aminoquinoline derivatives. These studies often explore structure-activity relationships, but without specific data on the N-decyl substituted variant, any discussion would be speculative and not focused solely on this compound as required. For instance, extensive research is available on other 4-aminoquinolines, such as chloroquine and its analogues, primarily in the context of antimalarial activity. nih.govoup.comacs.orgyoutube.comnih.gov Similarly, various quinoline and quinazoline (B50416) derivatives have been investigated for their potential as anticancer agents, but these studies focus on different substitution patterns. nih.govnih.govarabjchem.orgnih.gov

Without dedicated preclinical or in vitro studies on this compound, it is not possible to provide scientifically accurate information regarding its specific biological activity profile in the areas of antineoplastic potential, anti-inflammatory effects, neuroprotective capacity, or other biological activities. Therefore, the creation of the requested article with detailed research findings and data tables is not feasible at this time.

Computational and Theoretical Studies in N Decylquinolin 4 Amine Research

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target), which is typically a protein or nucleic acid. lums.ac.ir This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's interaction with its biological target.

The process involves computationally placing the ligand, in this case, N-Decylquinolin-4-amine, into the active site of a target protein. The three-dimensional structures of both the ligand and the protein are required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. Sophisticated algorithms then explore various possible conformations and orientations of the ligand within the binding pocket. These poses are evaluated using a scoring function, which estimates the binding energy of the complex. Lower binding energy scores typically indicate a more favorable and stable interaction. lums.ac.ir

In studies of related quinoline (B57606) and quinazoline (B50416) derivatives, molecular docking has been successfully employed to predict binding modes and affinities. For example, docking analyses of N,2-diphenylquinazolin-4-amine derivatives with the E. coli DNA gyrase active site have revealed key interactions and binding energies, with potent compounds showing lower energy scores. lums.ac.ir Similarly, docking of N¹, N⁴-bis((2-chloroquinolin-3-yl) methylene)benzene-1,4-diamine derivatives into the active site of the AKT1 kinase identified crucial hydrogen bonds and pi-pi stacking interactions contributing to their inhibitory potential. nih.gov These studies highlight how docking can elucidate important structural features for binding, such as hydrogen bonding with specific amino acid residues like asparagine and lysine, and hydrophobic interactions within the target's binding pocket. nih.gov

Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative (Note: This table presents example data from a study on a related compound to illustrate the typical output of a molecular docking analysis.)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative 3b | AKT1 | -8.5 | Asn49, Lys220, Trp76 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative 3d | AKT1 | -8.2 | Tyr224, Ile80 | Hydrophobic, Pi-Pi Stacking |

| Derivative 3c | DNA Gyrase | -6.13 | - | Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. scirp.org In chemical research, DFT is a powerful tool for calculating a molecule's electronic properties and predicting its reactivity. ijcce.ac.ir These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors.

Key insights from DFT calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org

Other important properties derived from DFT include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. ijcce.ac.ir

Fukui Functions: These functions provide information about the local reactivity within a molecule, predicting which specific atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Studies on quinolin-4-one derivatives have used DFT to compare the stability and reactivity of different tautomeric forms (enol vs. ketone), showing that ketone forms are generally more stable but less reactive than enol forms. scirp.org These analyses also demonstrated that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. scirp.org For this compound, DFT calculations would be invaluable for understanding how the long decyl chain influences the electronic properties of the quinoline core and for predicting its sites of metabolic transformation or interaction.

Table 2: Example of DFT-Calculated Reactivity Descriptors for a Quinoline Derivative (Note: This table provides representative data to illustrate the output of DFT calculations for a related molecular structure.)

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.66 |

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 1.55 |

| Chemical Hardness (η) | (I - A) / 2 | 2.33 |

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability and conformational dynamics of a docked complex, providing a more realistic understanding of the binding event in a physiological environment (e.g., in water at body temperature).

The process begins with the ligand-protein complex structure, often the best-scoring pose from molecular docking. This complex is placed in a simulation box, typically filled with water molecules and ions to mimic cellular conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, usually nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and the ligand remains securely bound in the active site.

Flexibility of the Protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is calculated to identify flexible or rigid regions of the protein upon ligand binding.

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and protein can be tracked throughout the simulation, confirming the importance of interactions predicted by docking.

In studies of related heterocyclic inhibitors, MD simulations have been used to validate docking results and confirm the stability of the predicted binding modes. nih.govnih.gov For a compound like this compound, MD simulations would be critical to evaluate the conformational flexibility of the long decyl chain within the binding pocket and to ensure that the quinoline core maintains its key interactions with the target protein over time.

In Silico Prediction of Biological Interactions and Selectivity

In silico prediction encompasses a broad range of computational methods that use a compound's chemical structure to forecast its biological activities, pharmacokinetic properties, and potential liabilities. These predictive models are essential for prioritizing compounds for synthesis and experimental testing.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, these models can predict the potency of new, unsynthesized analogs like this compound. 3D-QSAR methods further consider the three-dimensional arrangement of atoms to build more sophisticated predictive models. researchgate.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to a specific target. A pharmacophore model for a target can be used to screen databases for novel scaffolds that fit these spatial and chemical requirements.

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Models can forecast properties like oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential for toxicity. nih.gov For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness and potential for good oral absorption of a compound. nih.gov

For this compound, in silico tools would be vital for predicting its drug-like properties. The long decyl tail significantly increases its lipophilicity, which would be a key parameter in ADMET models predicting its absorption, distribution, and potential for metabolic breakdown. nih.gov Furthermore, QSAR studies on a series of N-alkylquinolin-4-amine analogs could help determine the optimal chain length for maximizing potency and selectivity against a specific biological target. nih.gov

Table 3: Common In Silico Predictions for Drug Discovery

| Prediction Category | Property Assessed | Significance |

|---|---|---|

| Physicochemical Properties | Molecular Weight | Influences absorption and diffusion |

| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability | |

| Hydrogen Bond Donors/Acceptors | Key for target binding and solubility | |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability | |

| Pharmacokinetics (ADMET) | Oral Bioavailability | Predicts the fraction of drug reaching systemic circulation |

| CYP450 Inhibition | Assesses potential for drug-drug interactions | |

| Toxicity Risk | Flags potential for mutagenicity, carcinogenicity, etc. | |

| Biological Activity | Bioactivity Score | Predicts likelihood of interacting with targets like GPCRs, kinases, etc. |

Future Research Directions for N Decylquinolin 4 Amine and Derivatives

Rational Design of Advanced N-Decylquinolin-4-amine Derivatives with Enhanced Efficacy and Selectivity

The rational design of new this compound derivatives is a key strategy for improving their potency and specificity for biological targets. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the compound's interactions.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to identifying which parts of the this compound molecule are crucial for its biological effects. For the broader 4-aminoquinoline (B48711) class, research has shown that modifications to both the quinoline (B57606) ring and the amino side chain can significantly impact activity nih.govmdpi.com. For instance, the introduction of electron-withdrawing groups at the 7-position of the quinoline ring has been shown to alter the compound's basicity and, consequently, its accumulation in the acidic food vacuole of the malaria parasite nih.gov. Similarly, the nature of the side chain influences properties like lipophilicity, which can affect cell permeability and target engagement frontiersin.org.

Future research should focus on systematic modifications of the this compound structure, including:

Altering the Alkyl Chain: Varying the length and branching of the decyl chain to optimize lipophilicity and binding affinity.

Substituting the Quinoline Core: Introducing various functional groups (e.g., halogens, methoxy groups) at different positions on the quinoline ring to modulate electronic properties and target interactions orientjchem.orgmdpi.com.

Creating Hybrids: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual modes of action or improved target selectivity frontiersin.org.

Computational and Molecular Modeling Approaches: Computer-aided drug design (CADD) can accelerate the development of advanced derivatives by predicting how structural changes will affect biological activity nih.gov. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to simulate the binding of this compound derivatives to their target proteins nih.gov. This in silico analysis helps prioritize the synthesis of compounds with the highest predicted efficacy and selectivity, saving time and resources mdpi.com. Molecular modeling can also clarify the structural factors that contribute to high affinity and selectivity for a specific target nih.gov.

| Design Strategy | Objective | Methodology | Potential Outcome |

| SAR-Guided Modification | Enhance potency and selectivity | Systematic substitution on the quinoline ring and alteration of the N-decyl side chain nih.govmdpi.com. | Derivatives with improved target binding and reduced off-target effects. |

| Hybrid Molecule Synthesis | Achieve multi-target activity or improved pharmacokinetics | Covalently linking this compound with other known bioactive molecules frontiersin.org. | Novel compounds for complex diseases like cancer or neurodegenerative disorders. |

| Computational Modeling | Prioritize synthesis of promising candidates | Utilizing molecular docking, 3D-QSAR, and pharmacophore modeling to predict binding affinity and activity nih.govnih.gov. | Faster identification of lead compounds with a higher probability of success. |

Exploration of New Biological Targets and Therapeutic Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets nih.govresearchgate.net. While 4-aminoquinolines are famously used as antimalarials like chloroquine, research suggests a much broader therapeutic potential for derivatives like this compound nih.govnih.gov.

Future investigations should explore the activity of this compound and its rationally designed derivatives against new biological targets to uncover novel therapeutic uses.

Potential Therapeutic Areas:

Oncology: Quinoline derivatives have demonstrated anticancer activity by intercalating with DNA and inhibiting key enzymes involved in cell proliferation nih.govorientjchem.org. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases, enzymes crucial in epigenetics and cancer, and to elicit a DNA damage response in cancer cells cell.comnih.gov.

Neurodegenerative Diseases: Certain quinoline derivatives can chelate metal ions and exhibit antioxidant properties, making them potential candidates for treating neurodegenerative conditions like Alzheimer's disease researchgate.netnih.gov. They may act as multi-target-directed ligands, for example, by inhibiting cholinesterases nih.gov.

Infectious Diseases: Beyond malaria, the quinoline core is found in antibacterial and antifungal agents nih.govresearchgate.net. Research could target this compound derivatives against drug-resistant bacteria or fungi. For leishmaniasis, 4-aminoquinolines are known to target the parasite's mitochondria, leading to depolarization of the mitochondrial membrane and parasite death frontiersin.org.

Inflammatory Disorders: Some quinoline hybrids have shown anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) frontiersin.org. The lysosomotropic nature of 4-aminoquinolines, where they accumulate in acidic lysosomes, is a mechanism shared by drugs used to treat inflammatory diseases google.com.

| Potential Therapeutic Area | Biological Target/Mechanism | Supporting Evidence |

| Cancer | Inhibition of DNA methyltransferases; DNA intercalation; p53 activation orientjchem.orgcell.comnih.gov. | Quinoline analogs show inhibitory potency against human DNMT1 and can provoke a DNA damage response in cancer cells cell.com. |

| Neurodegenerative Diseases | Inhibition of cholinesterases (AChE and BuChE); metal chelation; antioxidant activity researchgate.netnih.gov. | Hydroxamic acid-containing 4-aminoquinoline derivatives have shown potent inhibitory activity against both AChE and BuChE nih.gov. |

| Leishmaniasis | Depolarization of Leishmania mitochondrial membrane potential; accumulation in macrophage phagolysosomes frontiersin.org. | Lipophilic 4-aminoquinolines can target the parasite's mitochondria, leading to increased ROS production and parasite death frontiersin.org. |

| Inflammatory Diseases | Accumulation in acidic lysosomes; potential inhibition of inflammatory pathways frontiersin.orggoogle.com. | Ibuprofen-quinoline hybrids have demonstrated promising anti-inflammatory activity frontiersin.org. |

Integration of Multi-Omics and High-Throughput Screening in Research

To efficiently explore the vast biological potential of this compound and its derivatives, modern drug discovery tools are essential. High-throughput screening (HTS) and multi-omics approaches offer powerful platforms for identifying new activities and understanding mechanisms of action on a systemic level.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets nih.govenamine.net. A library of newly synthesized this compound derivatives could be screened against a wide panel of enzymes, receptors, and cell lines to identify novel "hits" for various diseases nih.gov. This unbiased approach can uncover unexpected biological activities that would be missed by more targeted investigations. For example, HTS was used to screen 50,000 small molecules to identify novel inhibitors of E. coli dihydrofolate reductase nih.gov.

Multi-Omics Approaches: Multi-omics involves the comprehensive analysis of different types of biological molecules (e.g., genes, proteins, metabolites) to gain a holistic understanding of a drug's effect nih.govresearchgate.net. By treating cells or organisms with this compound and analyzing the changes across different "omics" layers, researchers can:

Genomics/Transcriptomics: Identify genes whose expression is altered by the compound, pointing to affected cellular pathways nih.gov.

Proteomics: Analyze changes in protein levels and post-translational modifications to understand the compound's impact on cellular machinery mdpi.com.

Metabolomics: Measure shifts in metabolite concentrations to reveal effects on cellular metabolism mdpi.com.

Integrating these datasets can help elucidate the compound's mechanism of action, identify biomarkers for its activity, and uncover potential off-target effects, providing a deeper understanding than single-target assays alone nih.govfrontiersin.org.

Development of Advanced Analytical and Methodological Tools

Progress in the research of this compound also depends on the refinement of the chemical and analytical tools used to study it.

Advanced Synthesis: While classic methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are well-established, there is a continuous need for more efficient, scalable, and environmentally friendly synthetic routes researchgate.netresearchgate.net. Future research could focus on developing novel catalytic systems or one-pot procedures to streamline the production of this compound and its derivatives, making them more accessible for extensive biological evaluation researchgate.net.

Characterization and Purification: The unambiguous characterization of newly synthesized compounds is critical. Advanced analytical techniques are essential for confirming the structure and purity of each derivative. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise atomic structure of the molecule nih.govnih.gov.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition nih.govnih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule mdpi.com.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds nih.gov.

Developing standardized protocols for the synthesis, purification, and characterization of this compound derivatives will ensure the reproducibility and reliability of biological data across different studies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Decylquinolin-4-amine, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of a chlorinated quinoline precursor (e.g., 4,7-dichloroquinoline) with decylamine. This reaction is often conducted under reflux in polar aprotic solvents (e.g., ethanol or methanol) with excess amine to drive the reaction to completion. Optimization strategies include adjusting solvent polarity, temperature, and stoichiometric ratios, as demonstrated in analogous syntheses of 6-Chloroquinolin-4-amine .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and purity, IR spectroscopy to identify amine and quinoline functional groups, and mass spectrometry (HRMS) to validate molecular weight. Purity assessment via HPLC or TLC is recommended, as outlined in studies on structurally related quinolin-4-amine derivatives .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s activity?

Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimalarial activity : Plasmodium falciparum culture inhibition tests. Protocols mirror those used for 7-chloroquinolin-4-amine analogs .

Advanced Research Questions

Q. How does the decyl chain length and substitution pattern influence the compound’s pharmacokinetic and pharmacodynamic properties?

Comparative studies on quinoline derivatives reveal that longer alkyl chains (e.g., decyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Substituent positioning (e.g., chloro at C7) can modulate electronic effects, altering target binding. For instance, 7-chloro analogs show enhanced antimalarial activity due to increased electron-withdrawing effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Apply systematic review methodologies (e.g., PRISMA guidelines) to critically evaluate experimental variables:

Q. What retrosynthetic approaches enable the design of novel this compound analogs with improved target selectivity?

Retrosynthetic disconnection of the decyl amine group from the quinoline core allows modular synthesis. Key strategies include:

- Introducing electron-withdrawing groups (e.g., Cl, F) at C6/C7 to enhance electrophilicity for SNAr.

- Replacing the decyl chain with branched or cyclic amines to study steric effects. Case studies on 2-Chloro-N-phenylquinolin-4-amine demonstrate how substituent diversity impacts biological selectivity .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Predict interactions with targets like DNA gyrase (antimicrobial) or PfATP6 (antimalarial).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) or logP values with activity. Studies on fluoroquinolines highlight the role of C7 substituents in stabilizing target-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。